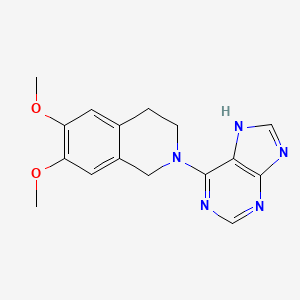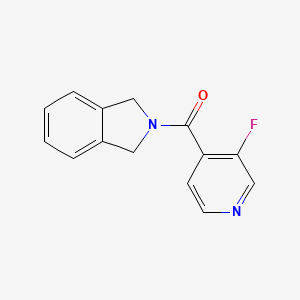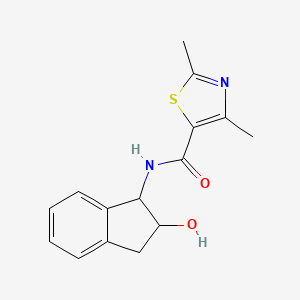![molecular formula C21H28N6O2 B12242151 4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-imidazole-4-carbonyl)piperidine](/img/structure/B12242151.png)
4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-imidazole-4-carbonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-imidazole-4-carbonyl)piperidine is a complex organic compound that features a combination of imidazole and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-imidazole-4-carbonyl)piperidine typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the tert-butyl group: This step usually involves alkylation reactions.
Formation of the piperidine ring: This can be done through cyclization reactions involving amines and other suitable reagents.
Coupling of the imidazole and piperidine rings: This step often involves nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-imidazole-4-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxidized derivatives, while substitution reactions could introduce different functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-imidazole-4-carbonyl)piperidine would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-imidazole-4-carbonyl)piperidine is unique due to its specific combination of imidazole and pyridazine rings, along with the tert-butyl and piperidine groups. This unique structure may confer specific properties that are not found in similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C21H28N6O2 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
[4-[(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(1-methylimidazol-4-yl)methanone |
InChI |
InChI=1S/C21H28N6O2/c1-21(2,3)17-12-27-18(23-17)5-6-19(24-27)29-13-15-7-9-26(10-8-15)20(28)16-11-25(4)14-22-16/h5-6,11-12,14-15H,7-10,13H2,1-4H3 |
InChI Key |
ZXJFOCBKNVQTHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=CN(C=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-fluoro-2-{[2-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine](/img/structure/B12242069.png)
![4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidine](/img/structure/B12242071.png)
![2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methoxy]benzonitrile](/img/structure/B12242074.png)

![6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-9-ethyl-9H-purine](/img/structure/B12242091.png)
![1-methyl-2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B12242096.png)

![5-Fluoro-4-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-(propan-2-yl)pyrimidine](/img/structure/B12242104.png)
![N-[1-(pyrazin-2-yl)azetidin-3-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B12242107.png)
![4-[5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B12242115.png)
![N-benzyl-N,5,6-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12242127.png)


![4-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-fluoropyrimidine](/img/structure/B12242141.png)
